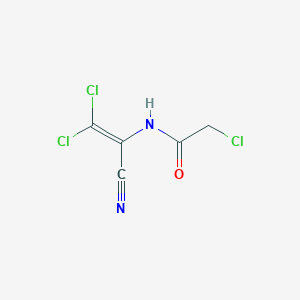![molecular formula C18H12Cl2N2O2 B6108021 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B6108021.png)
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is an acrylamide derivative and belongs to the class of small molecules that can target specific proteins to modulate their activity.
作用機序
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide exerts its effects by modulating the activity of specific proteins, such as CK2, NF-κB, and GSK-3β. The compound binds to the active site of these proteins and inhibits their activity, leading to downstream effects such as the suppression of tumor growth, the reduction of inflammation, and the protection of neurons.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cell lines. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in animal models of inflammation. In neurological research, this compound has been found to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide has several advantages for lab experiments, including its high potency and specificity for target proteins, its ability to modulate multiple signaling pathways, and its potential for use in combination therapy. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.
将来の方向性
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide has several potential future directions for scientific research. One direction is to further optimize the pharmacokinetic properties of the compound to improve its efficacy and safety in vivo. Another direction is to investigate the potential of this compound in combination therapy with other drugs or therapies. Additionally, the compound could be further studied in animal models of various diseases to assess its therapeutic potential. Finally, the development of this compound analogs could lead to the discovery of even more potent and selective compounds for specific target proteins.
Conclusion
This compound is a promising chemical compound that has shown potential as a therapeutic agent for various diseases. Its ability to modulate specific proteins and signaling pathways makes it a valuable tool for scientific research. Further studies are needed to optimize its pharmacokinetic properties and assess its therapeutic potential in vivo. The development of this compound analogs could lead to the discovery of even more potent and selective compounds for specific target proteins.
合成法
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenylacetic acid with furfurylamine, followed by the reaction of the resulting product with pyridine-3-carboxylic acid. The final step involves the acylation of the resulting compound with acryloyl chloride. The purity of the compound can be improved using chromatographic techniques.
科学的研究の応用
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer. Inhibition of CK2 can lead to the suppression of tumor growth and metastasis. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of the transcription factor NF-κB. In neurological research, this compound has been found to have neuroprotective effects by inhibiting the activity of the protein kinase GSK-3β, which is involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-12-3-6-15(16(20)10-12)17-7-4-14(24-17)5-8-18(23)22-13-2-1-9-21-11-13/h1-11H,(H,22,23)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUQJXXVIYJNQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{amino[(4,6,7-trimethyl-2-quinazolinyl)amino]methylene}-2-(benzoylamino)benzamide](/img/structure/B6107967.png)
![7-(3-cyclopentylalanyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107974.png)
![N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6107987.png)
![2-[4-(1-azepanylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6107993.png)

![ethyl (4-{[2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate](/img/structure/B6108006.png)
![N-[3-(methylthio)phenyl]quinuclidin-3-amine](/img/structure/B6108010.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)

![2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6108030.png)
![{2-[(1-benzyl-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine dihydrochloride](/img/structure/B6108036.png)
![2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol](/img/structure/B6108046.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6108047.png)